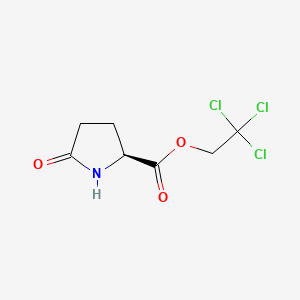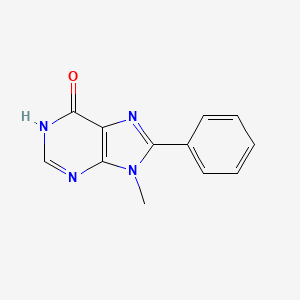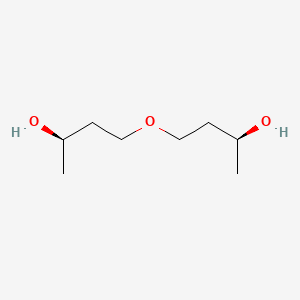
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a methyl group, a nitro group, and a thioether linkage to a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the methyl group and the thioether linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
科学的研究の応用
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The thioether linkage and pyridinone core may also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 5-methyl-4-((4-methylphenyl)thio)-3-nitro-: Similar structure with a different position of the methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-chlorophenyl)thio)-3-nitro-: Similar structure with a chloro group instead of a methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-2-nitro-: Similar structure with the nitro group in a different position on the pyridinone ring.
Uniqueness
The unique combination of substituents in 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- imparts specific chemical and biological properties that may not be present in similar compounds. The position and nature of the substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
172469-80-6 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC名 |
5-methyl-4-(3-methylphenyl)sulfanyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(6-8)19-12-9(2)7-14-13(16)11(12)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChIキー |
YSMQDOIOUVYOKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)

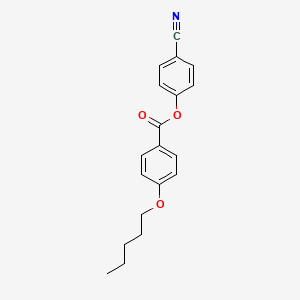
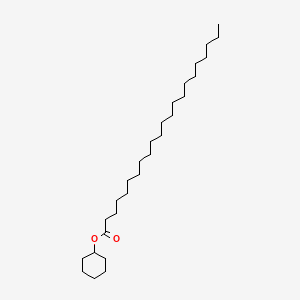


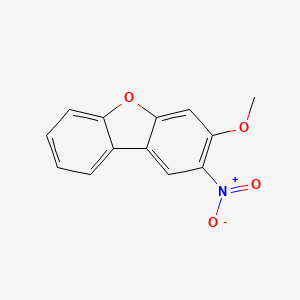
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
